molecular formula C16H17F3N4O B2466960 2-({1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-4-yl}methoxy)pyrimidine CAS No. 2415489-53-9

2-({1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-4-yl}methoxy)pyrimidine

Cat. No.: B2466960
CAS No.: 2415489-53-9
M. Wt: 338.334
InChI Key: AAFWQNPPUKNXLD-UHFFFAOYSA-N
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Description

2-({1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-4-yl}methoxy)pyrimidine is a complex organic compound that features a pyrimidine ring linked to a piperidine ring, which is further substituted with a trifluoromethyl group on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-4-yl}methoxy)pyrimidine typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents to facilitate the coupling of the pyridine and piperidine rings.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-({1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-4-yl}methoxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine and piperidine rings.

    Substitution: Nucleophilic substitution reactions are common, where functional groups on the pyrimidine ring can be replaced with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents and temperature controls.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

2-({1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-4-yl}methoxy)pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: It is used in the development of advanced materials with specific properties, such as improved stability and reactivity.

Mechanism of Action

The mechanism of action of 2-({1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-4-yl}methoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, allowing it to modulate the activity of these targets effectively. The pathways involved often include signal transduction mechanisms that lead to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-({1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-4-yl}methoxy)pyrimidine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[[1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-4-yl]methoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O/c17-16(18,19)14-10-13(2-7-20-14)23-8-3-12(4-9-23)11-24-15-21-5-1-6-22-15/h1-2,5-7,10,12H,3-4,8-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAFWQNPPUKNXLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=CC=N2)C3=CC(=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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